Cerium(III) sulfate octahydrate (CAS: 10450-59-6) is a high-purity, moderately water-soluble rare-earth salt that serves as a foundational precursor in industrial catalysis, redox chemistry, and materials science. Unlike many inorganic salts, it exhibits an inverse solubility profile, becoming less soluble at elevated temperatures, which allows for targeted thermal precipitation pathways . As the most stable hydrated form at room temperature, the octahydrate ensures reliable gravimetric dosing without the severe hygroscopicity associated with anhydrous cerium salts [1]. It is primarily procured as a sulfur-retaining precursor for high-surface-area cerium dioxide (CeO2) catalysts and as the essential electrolytic feed material for manufacturing ceric(IV) sulfate oxidizing agents .
Replacing cerium(III) sulfate octahydrate with alternative cerium sources severely disrupts established manufacturing workflows. Substituting with cerium(III) nitrate introduces highly hygroscopic behavior and alters the thermal decomposition profile, leading to premature outgassing and collapsed CeO2 morphologies during catalyst calcination. Attempting to use cerium(IV) sulfate instead introduces a powerful oxidizing agent (Ce4+) that immediately degrades redox-sensitive organics in formulation matrices [1]. Furthermore, utilizing anhydrous cerium(III) sulfate rather than the octahydrate causes rapid ambient moisture absorption, resulting in unacceptable mass fluctuations during precision batch weighing and stoichiometric dosing .
Cerium(III) sulfate octahydrate is one of the few inorganic salts characterized by a negative temperature coefficient of solubility. At 0 °C, its aqueous solubility is approximately 10.1 g/100 mL, but this value decreases significantly as the solution is heated . In stark contrast, standard cerium salts like cerium(III) nitrate possess positive solubility curves and remain highly soluble regardless of heating[1]. This inverse solubility enables B2B manufacturers to purify Ce(III) species via selective thermal crystallization, a highly efficient separation mechanism that is physically impossible when using nitrate or chloride analogs.
| Evidence Dimension | Aqueous solubility response to temperature increase |
| Target Compound Data | Decreases (10.1 g/100 mL at 0 °C down to lower values at high temps) |
| Comparator Or Baseline | Cerium(III) nitrate (Increases, highly soluble at all temps) |
| Quantified Difference | Opposite thermodynamic solubility gradients |
| Conditions | Aqueous dissolution and thermal crystallization workflows |
Enables energy-efficient purification and selective crystallization of cerium products simply by heating the process water.
For industrial scale-up, the hydration state of the precursor is critical for accurate stoichiometric dosing. Cerium(III) sulfate octahydrate is the preferred commercial product because it maintains a stable mass profile and is significantly less hygroscopic under standard ambient conditions . Conversely, anhydrous cerium(III) sulfate is highly hygroscopic and rapidly absorbs atmospheric moisture, leading to continuous mass gain during weighing[1]. This forces manufacturers using the anhydrous form to employ dry rooms or inert atmosphere gloveboxes, whereas the octahydrate can be handled on standard factory floors.
| Evidence Dimension | Ambient moisture absorption (hygroscopicity) |
| Target Compound Data | Stable octahydrate structure, minimal ambient mass fluctuation |
| Comparator Or Baseline | Anhydrous cerium(III) sulfate (Highly hygroscopic, rapid mass gain) |
| Quantified Difference | Elimination of moisture-induced weighing errors |
| Conditions | Ambient laboratory or factory floor weighing |
Prevents stoichiometric errors in catalyst manufacturing and eliminates the need for expensive dry-room handling infrastructure.
Cerium(III) sulfate is the obligate precursor for the industrial electrolytic production of cerium(IV) sulfate, a powerful and stable redox titrant. During continuous forced-circulation electrolysis, the sulfate anion remains completely stable at the anode, allowing pure Ce3+ to Ce4+ conversion [1]. If a buyer were to substitute cerium(III) chloride as the precursor, the anodic oxidation would heavily favor the oxidation of chloride ions, evolving highly toxic and corrosive elemental chlorine gas instead of efficiently generating the Ce(IV) species[2].
| Evidence Dimension | Anodic byproduct generation during Ce(IV) synthesis |
| Target Compound Data | 100% sulfate retention, zero halogen gas evolution |
| Comparator Or Baseline | Cerium(III) chloride (Generates toxic Cl2 gas) |
| Quantified Difference | Complete elimination of corrosive gas evolution |
| Conditions | Continuous electrolytic oxidation cells |
Ensures safe, high-yield electrochemical conversion to Ce(IV) oxidants without requiring hazardous gas scrubbing infrastructure.
In the synthesis of cerium dioxide (CeO2) for fluid catalytic cracking (FCC) and three-way catalysts, the choice of precursor dictates the final structural integrity. Cerium(III) sulfate octahydrate releases its water of crystallization starting at 220 °C, but the core sulfate anion network does not decompose until temperatures exceed 600 °C [1]. This high-temperature decomposition template leaves behind a highly reactive CeO2 structure with optimized Oxygen Storage Capacity (OSC). In contrast, cerium(III) nitrate decomposes at much lower temperatures, which can lead to premature sintering and a less optimal pore structure for high-temperature exhaust applications.
| Evidence Dimension | Anion decomposition temperature threshold |
| Target Compound Data | >600 °C (Sulfate anion decomposition) |
| Comparator Or Baseline | Cerium(III) nitrate/acetate (<300 °C decomposition) |
| Quantified Difference | >300 °C higher thermal stability of the intermediate salt network |
| Conditions | Calcination for mixed-oxide catalyst preparation |
The delayed thermal decomposition prevents premature nanoparticle sintering, yielding a higher-surface-area ceria catalyst optimized for automotive exhaust systems.
Utilizing the >600 °C thermal decomposition profile of the sulfate anion to generate high-surface-area CeO2 with maximum Oxygen Storage Capacity (OSC)[1].
Serving as the exclusive, halogen-free electrolytic feed material for the continuous anodic oxidation into Ce(IV) analytical reagents [2].
Leveraging the compound's inverse solubility phenomenon (negative temperature coefficient) to selectively crystallize and purify Ce(III) species from mixed aqueous streams simply by elevating the temperature .
Capitalizing on the octahydrate's non-hygroscopic gravimetric stability to ensure precise stoichiometric dosing in large-scale liquid-phase textile processing .
Irritant